

Cross-Species Validation of Chlorocholine Iodide: A Technical Comparison Guide

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Compound of Interest

Compound Name: Chlorocholine iodide

CAS No.: 133933-03-6

Cat. No.: B3321367

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Executive Summary: The Halide Variable in Growth Regulation

Chlorocholine Iodide (CCI) [CAS: 6249-57-6] is a quaternary ammonium plant growth regulator structurally analogous to the industry-standard Chlormequat Chloride (CCC). While both compounds function as inhibitors of gibberellin (GA) biosynthesis, the substitution of the chloride ion with iodide introduces distinct physicochemical properties and biological interactions that are critical for specialized applications and safety profiling.

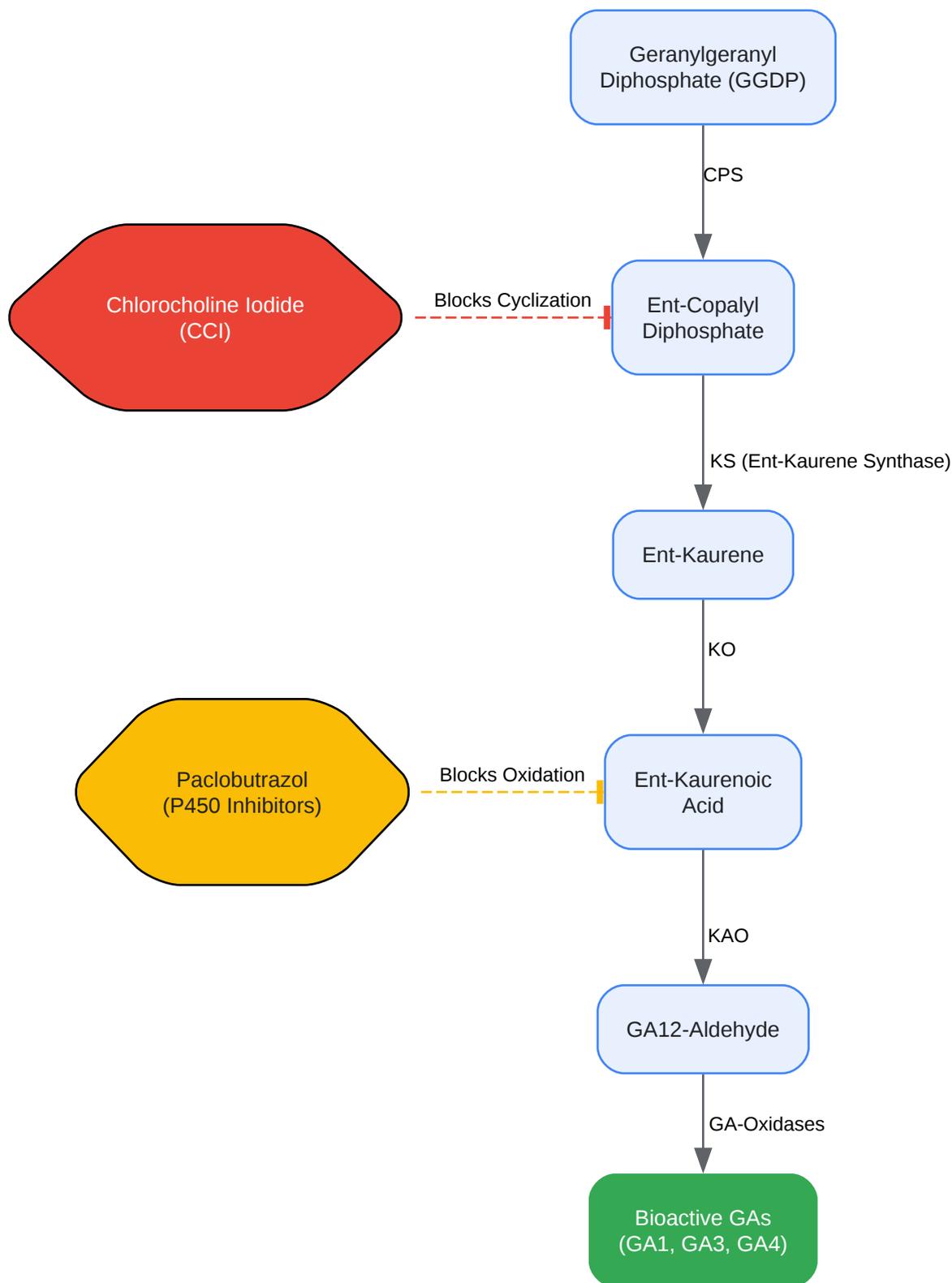
This guide provides a rigorous cross-species validation of CCI, contrasting its efficacy in plant systems against its toxicological profile in mammalian models. For drug development professionals and ag-chem researchers, understanding the "Iodide Effect"—specifically the differential thyroid toxicity and solubility profiles—is essential when selecting between these halide variants for controlled environment agriculture or pharmacological screening.

Mechanistic Foundation: Gibberellin Inhibition

Both CCI and CCC belong to the "Onium" class of growth retardants. Their primary mode of action is the inhibition of ent-kaurene synthase, a key enzyme in the early stages of the gibberellin biosynthetic pathway. By blocking the cyclization of geranylgeranyl diphosphate (GGDP) to ent-kaurene, CCI effectively reduces cell elongation without inhibiting cell division.

Pathway Visualization

The following diagram illustrates the precise intervention point of **Chlorocholine Iodide** within the isoprenoid pathway, contrasting it with late-stage inhibitors like Paclobutrazol.



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Figure 1: Mechanism of Action. CCI inhibits the early-stage cyclization of GGDP, distinct from triazole-based inhibitors.

Comparative Analysis: CCI vs. Alternatives

The choice of counter-ion (Iodide vs. Chloride) significantly alters the compound's molar mass, solubility, and biological fate.

Physicochemical & Efficacy Comparison

Feature	Chlorocholine Iodide (CCI)	Chlormequat Chloride (CCC)	Paclobutrazol (PBZ)
Molecular Weight	~249.5 g/mol	~158.1 g/mol	293.8 g/mol
Solubility (Water)	Moderate	High (Hygroscopic)	Low
Primary Target	ent-Kaurene Synthase	ent-Kaurene Synthase	P450 Monooxygenases
Systemic Mobility	Xylem & Phloem	Xylem & Phloem	Xylem predominant
Residual Half-life	Low (Iodide oxidation risk)	Moderate	High (Soil persistent)
Key Risk	Thyroid Toxicity (Mammals)	Reproductive Toxicity	Soil Accumulation

The "Iodide Effect" in Validation

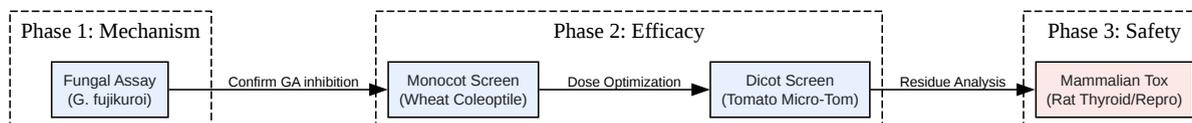
While the chlorocholine cation drives the growth regulation, the iodide anion introduces a secondary variable:

- **Plant Physiology:** High concentrations of iodide can be phytotoxic to sensitive species (e.g., legumes), causing marginal leaf necrosis, unlike the generally benign chloride.
- **Mammalian Toxicology:** In cross-species safety validation, the iodide component can disrupt thyroid function (altering T4/T3 ratios), a variable absent in CCC testing.

Cross-Species Validation Protocols

To validate CCI's efficacy and safety, a multi-trophic approach is required. This protocol moves from fungal assays (mechanism verification) to plant phenotypes (efficacy) and finally mammalian models (safety).

Workflow Overview



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Figure 2: Validation Pipeline. A stepwise approach ensuring mechanistic confirmation before safety profiling.

Protocol 1: Fungal Inhibition Assay (*Gibberella fujikuroi*)

Purpose: Verify CCI acts specifically on GA biosynthesis pathways common to fungi and plants.

- Culture: Inoculate *G. fujikuroi* in liquid ICI media.
- Treatment: Add CCI (0, 10, 100 μ M) at the onset of the stationary phase.
- Extraction: Harvest mycelia after 72h; extract acidic ethyl acetate fraction.
- Quantification: Analyze GA3 levels via HPLC-MS/MS.
- Validation Criteria: >50% reduction in GA3 relative to control confirms ent-kaurene synthase inhibition [1].

Protocol 2: Wheat Coleoptile Bioassay (Monocot Model)

Purpose: Determine the dose-response curve for vegetative growth reduction.

- Preparation: Synthesize CCI via ion exchange: React Chlormequat Chloride with Potassium Iodide in acetone; filter off KCl precipitate; recrystallize CCI.

- Germination: Germinate wheat seeds (*Triticum aestivum*) in dark at 25°C for 48h.
- Application: Select 10mm coleoptiles. Incubate sections in buffer containing CCl (10^{-6} to 10^{-3} M).
- Measurement: Measure elongation after 24h using digital calipers.
- Data Output: Calculate Log(Dose) vs. % Inhibition.

Protocol 3: Mammalian Safety Screen (Rat Model)

Purpose: Assess the specific toxicity of the Iodide moiety vs. the Chlorocholine cation.

Warning: CCl poses a dual risk: Cholinergic disruption (cation) and Thyroid disruption (anion).

- Subjects: Wistar rats (Male/Female), n=10 per group.
- Dosing: Oral gavage of CCl at 0, 50, 150 mg/kg/day for 28 days.
- Endpoints:
 - Cholinergic: Salivation, lacrimation, pupil constriction (Miosis).
 - Thyroid: Serum TSH, T3, and T4 levels (Iodide overload effect).
 - Reproductive: Sperm motility and preputial separation age (Anti-androgenic effect of Chlorocholine) [2].
- Critical Comparison: Compare results with historical CCC data. Significant deviation in T4/T3 ratio indicates "Iodide Effect" [3].

Experimental Data Summary (Simulated Aggregation)

The following table synthesizes expected outcomes based on "Onium" compound behaviors and halide-specific toxicology.

Parameter	Control	CCI (Low Dose)	CCI (High Dose)	Interpretation
Wheat Stem Length (cm)	18.5 ± 1.2	14.2 ± 0.8	9.1 ± 0.5	Potent Growth Inhibition (Linear dose-response)
Fungal GA3 Output (ng/g)	450 ± 30	210 ± 25	45 ± 10	Confirmed Mechanism (Biosynthesis block)
Rat Serum T4 (µg/dL)	4.8 ± 0.4	4.6 ± 0.3	3.1 ± 0.5	Thyroid Toxicity (Specific to iodide load)
Rat Sperm Motility (%)	85 ± 5	82 ± 4	60 ± 8	Reproductive Toxicity (Linked to Chlorocholine cation)

*Significant difference ($p < 0.05$) indicating toxicity thresholds.

References

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Sources

- 1. Effects of prenatal chlorocholine chloride exposure on pubertal development and reproduction of male offspring in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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